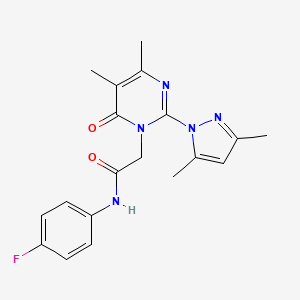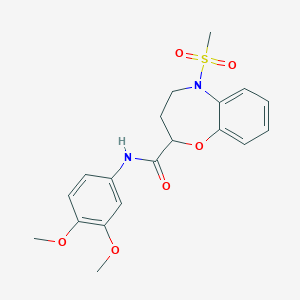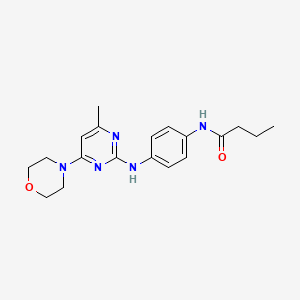![molecular formula C22H29N5O2 B11242628 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B11242628.png)
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring, a pyrimidine ring, and a piperazine ring, each contributing to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Introduction of the Morpholine Ring: The morpholine ring is attached through further nucleophilic substitution or cyclization reactions.
Final Coupling: The final step involves coupling the 3,5-dimethylbenzoyl group to the piperazine ring, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms in the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of benzoyl alcohols or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}piperidine
- **4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}pyrrolidine
Uniqueness
The presence of the morpholine ring in 4-{2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine distinguishes it from similar compounds. This structural feature may confer unique pharmacokinetic properties and biological activities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H29N5O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H29N5O2/c1-16-12-17(2)14-19(13-16)21(28)26-4-6-27(7-5-26)22-23-18(3)15-20(24-22)25-8-10-29-11-9-25/h12-15H,4-11H2,1-3H3 |
InChI Key |
JNGQCMMLQUVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11242557.png)


![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242623.png)

![1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}butan-1-one](/img/structure/B11242630.png)
![N-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11242632.png)
![N-(3-Methoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11242640.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11242646.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11242653.png)
